Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate typically involves the reaction of benzyl 4-hydroxy-1-piperidinecarboxylate with 3-carbamoylphenol under specific conditions . The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Scientific Research Applications
Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets and modulates their activity, leading to various biological effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets . This versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a carbamoylphenoxy moiety. Its molecular formula is C17H20N2O3, with a molecular weight of approximately 304.36 g/mol. The unique structure contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antiviral Activity : Some derivatives have shown effectiveness against viruses such as HIV and herpes simplex virus (HSV).
- Antibacterial and Antifungal Properties : Similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Neuroactive Effects : Certain piperidine derivatives are studied for their potential neuroprotective properties.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with various biological targets, including viral enzymes and bacterial cell membranes.
Antiviral Activity
A study evaluated the antiviral properties of several piperidine derivatives against HIV-1 and other viruses. Compounds exhibited moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1, with cytotoxic concentrations ranging from 54 to 100 μM in Vero-76 cells .
Antibacterial Activity
Another research effort focused on the antibacterial efficacy of piperidine derivatives, revealing significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted the importance of structural modifications in enhancing antibacterial potency .
Neuroactive Properties
Research involving piperidine-based compounds has suggested potential neuroactive effects. For instance, certain derivatives were tested for their ability to protect neuronal cells from oxidative stress, indicating a possible therapeutic application in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | CAS Number | Antiviral Activity | Antibacterial Activity | Neuroactivity |
---|---|---|---|---|
This compound | TBD | Moderate against CVB-2, HSV-1 | Active against S. aureus, P. aeruginosa | Potential neuroprotective effects |
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | 609781-33-1 | Low to moderate | Active against various strains | Not studied |
Benzyl 4-hydroxypiperidine-1-carboxylate | 95798-23-5 | Moderate activity reported | Limited data available | Studied for neuroactivity |
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H22N2O4/c21-19(23)16-7-4-8-18(13-16)26-17-9-11-22(12-10-17)20(24)25-14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,21,23) |
InChI Key |
SNMCNDVLLXQDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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